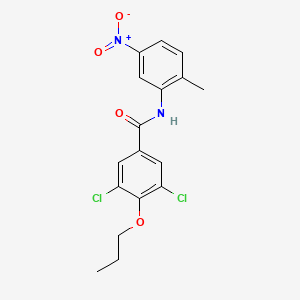![molecular formula C19H23N3O2S2 B4116874 N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4116874.png)
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various medical and biological studies. This compound is commonly known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3).
Mechanism of Action
CP-690,550 selectively inhibits N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide, which is a tyrosine kinase that is involved in the signaling pathways of various cytokines. By inhibiting N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide, CP-690,550 reduces the activation of T cells and other immune cells, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CP-690,550 inhibits the production of pro-inflammatory cytokines such as interferon-gamma and interleukin-2. In vivo studies have shown that CP-690,550 reduces the symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a selective inhibitor of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide, which makes it useful for studying the role of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide in various biological processes. However, CP-690,550 has some limitations as well. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, CP-690,550 may have off-target effects on other kinases, which could complicate the interpretation of experimental results.
Future Directions
CP-690,550 has several potential future directions for research. One direction is to study the long-term effects of CP-690,550 on the immune system and other biological processes. Another direction is to investigate the potential applications of CP-690,550 in other diseases such as cancer and viral infections. Additionally, further research could be done to identify other selective inhibitors of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide and to develop more effective treatments for autoimmune diseases.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various medical and biological studies. It is a selective inhibitor of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide and has been shown to be effective in reducing the symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has several advantages for lab experiments, but its long-term effects are not yet fully understood. Future research directions could include investigating the potential applications of CP-690,550 in other diseases and identifying other selective inhibitors of N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential applications in various medical and biological studies. One of the most significant applications of CP-690,550 is in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has been shown to be effective in reducing the symptoms of these diseases by inhibiting N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-4-methylbenzenesulfonamide, which is involved in the signaling pathways that lead to inflammation.
properties
IUPAC Name |
1-cyclopentyl-3-[4-[(4-methylphenyl)sulfonylamino]phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-14-6-12-18(13-7-14)26(23,24)22-17-10-8-16(9-11-17)21-19(25)20-15-4-2-3-5-15/h6-13,15,22H,2-5H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPJMIZJJSSNFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=S)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopentylcarbamothioyl)amino]phenyl}-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4116800.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4116804.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116807.png)
![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4116835.png)
![2-[(4-chlorophenyl)thio]-N-pentylpropanamide](/img/structure/B4116844.png)

![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)
![2-[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4116854.png)
![N-(4-bromo-2-chlorophenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4116860.png)
![dimethyl 5-{[(3-oxodecahydro-2-quinoxalinyl)acetyl]amino}isophthalate](/img/structure/B4116868.png)
![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide](/img/structure/B4116875.png)